2,3-Bis(4-bromophenyl)-2-butenedinitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-2,3-bis(4-bromophenyl)but-2-enedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2N2/c17-13-5-1-11(2-6-13)15(9-19)16(10-20)12-3-7-14(18)8-4-12/h1-8H/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHQRUSYDYNSTI-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C#N)C2=CC=C(C=C2)Br)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C(\C#N)/C2=CC=C(C=C2)Br)/C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315203-26-0 | |
| Record name | 2,3-Bis(4-bromophenyl)-2-butenedinitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within the Chemistry of Dinitrile Containing Molecules
Dinitrile-containing molecules, characterized by the presence of two cyano (-C≡N) groups, are a versatile class of organic compounds. wikipedia.org The nitrile group is known for its strong electron-withdrawing nature, which significantly influences the electronic properties of the molecule it is a part of. cymitquimica.com In drug design, the substitution of an aromatic chloride with a nitrile can lead to desirable properties such as reduced lipophilicity, enhanced metabolic stability, and higher aqueous solubility. core.ac.uk This functional group is a key building block in the synthesis of various pharmaceuticals, agrochemicals, and materials. nj-finechem.comresearchgate.net
The presence of two nitrile groups in a molecule like 2,3-Bis(4-bromophenyl)-2-butenedinitrile amplifies these electronic effects. The dinitrile functionality can act as a potent electron acceptor, making the molecule susceptible to nucleophilic attack and influencing its reactivity in various chemical transformations. numberanalytics.com This characteristic is particularly valuable in the design of functional materials with specific electronic or optical properties. The rigid and linear nature of the cyano group also imparts specific conformational constraints on the molecule, which can be exploited in the design of ordered molecular assemblies and functional polymers. nih.gov
Significance of Brominated Aromatic Scaffolds in Organic Synthesis and Materials Science
Brominated aromatic scaffolds are of paramount importance in both organic synthesis and materials science. The bromine atom, being a halogen, is an excellent leaving group in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.net This reactivity allows for the facile introduction of a wide range of functional groups onto the aromatic ring, enabling the synthesis of complex molecular architectures. nih.gov Bromination of aromatic compounds is a fundamental transformation in organic synthesis, and various methods have been developed to achieve this, including the use of molecular bromine and other bromo-organic compounds. nih.gov
In the context of 2,3-Bis(4-bromophenyl)-2-butenedinitrile, the two bromine atoms on the phenyl rings serve as synthetic handles for further functionalization. This allows for the tuning of the molecule's properties, such as its solubility, electronic characteristics, and solid-state packing. In materials science, the incorporation of bromine can enhance the fire-retardant properties of polymers. Furthermore, the heavy bromine atom can influence the photophysical properties of a molecule, promoting intersystem crossing and potentially leading to applications in phosphorescent materials and photodynamic therapy. The presence of bromine also increases the density and refractive index of materials.
Overview of Stilbene and Butenedinitrile Derivatives in Academic Literature
Stilbene (B7821643) derivatives, which contain a 1,2-diphenylethylene core, are a well-studied class of compounds with a wide range of biological activities and material applications. rsc.orgnih.gov They exist as E and Z isomers, with the trans (E) isomer generally being more stable. rsc.org The electronic properties of stilbenes can be readily tuned by introducing substituents on the phenyl rings. researchgate.net This has led to their investigation as fluorescent probes, organic light-emitting diode (OLED) materials, and nonlinear optical materials.
2,3-Bis(4-bromophenyl)-2-butenedinitrile can be considered a dinitrile analogue of a stilbene derivative, where the ethylene (B1197577) bridge is substituted with a butenedinitrile core. This substitution has a profound impact on the molecule's electronic structure. The two electron-withdrawing nitrile groups significantly lower the energy of the lowest unoccupied molecular orbital (LUMO), making the compound a better electron acceptor compared to typical stilbenes. This enhanced electron-deficient character is a key feature that drives much of the interest in butenedinitrile derivatives. The academic literature on butenedinitrile derivatives often focuses on their synthesis, electrochemical properties, and applications in areas such as organic electronics and supramolecular chemistry.
Advanced Applications of 2,3 Bis 4 Bromophenyl 2 Butenedinitrile in Materials Science and Organic Electronics
Utilization as a Building Block in Organic Semiconductor Research
The intrinsic electronic properties of 2,3-Bis(4-bromophenyl)-2-butenedinitrile make it a valuable precursor in the field of organic semiconductor research. Its electron-deficient nature is a key attribute that scientists leverage to create materials with tailored charge transport capabilities.
Role as an Electron-Accepting or Electron-Transporting Moiety
The butenedinitrile core of the molecule is a potent electron acceptor. This characteristic is fundamental to its function in organic electronics, where the efficient movement of electrons is paramount. While detailed charge transport properties for the pristine compound are not extensively documented in publicly available research, its structural motifs are indicative of a material with the potential for efficient electron transport. The planar nature of the central double bond and the conjugated phenyl rings can facilitate intermolecular π-π stacking, which is a primary mechanism for charge hopping in organic semiconductors. The electron-withdrawing nitrile groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is a desirable trait for materials intended to accept and transport electrons.
Integration into Donor-Acceptor (D-A) Copolymers and Small Molecules
A primary application of this compound is its use as a foundational unit in the construction of donor-acceptor (D-A) systems. In these architectures, the electron-accepting fumaronitrile (B1194792) derivative is chemically linked to an electron-donating moiety. This arrangement leads to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to the operation of organic solar cells and certain types of OLEDs.
The bromine atoms on the this compound molecule are particularly amenable to Suzuki and Stille coupling reactions, which are powerful methods for forming carbon-carbon bonds. This allows for the systematic synthesis of a wide array of D-A copolymers and small molecules where the electronic and optical properties can be precisely controlled by the choice of the donor unit. For instance, by reacting this compound with various electron-rich boronic acids or stannanes, researchers can create a library of materials with absorption and emission profiles spanning the visible and near-infrared regions of the electromagnetic spectrum.
An example of a small molecule synthesized using this building block is 2,3-bis[4'-(9-carbazolyl)-(1,1'-biphenyl)-4-yl]-2-butenedinitrile, which was created through a C-C coupling reaction with 4-(carbazol-9-yl)phenylboronic acid. ossila.com This resulting molecule exhibited stimuli-responsive fluorophoric behavior, with its emission color switching between green and orange in the solid state upon grinding, heating, or exposure to chemical vapors. ossila.com
Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The versatility of this compound as a building block extends to the fabrication of active layers in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its derivatives have shown promise as components that can enhance device performance.
Device Architecture and Active Layer Design Principles
In both OLEDs and OPVs, the device architecture is typically a multilayer stack of thin organic films sandwiched between two electrodes. The active layer is where the critical processes of light emission (in OLEDs) or light absorption and charge separation (in OPVs) occur. The design of this active layer is crucial for device efficiency.
For OPVs, the active layer is often a bulk heterojunction (BHJ), which is an interpenetrating network of electron donor and electron acceptor materials. This structure maximizes the interfacial area for exciton (B1674681) dissociation. Small molecules and polymers derived from this compound can be designed to function as the electron acceptor component in these blends.
In OLEDs, the emissive layer can be a single material or a host-guest system where an emissive dopant is dispersed in a host matrix. Derivatives of this compound can be engineered to act as emitters, particularly in the near-infrared (NIR) spectrum, or as host materials with good charge transport properties.
Role as a Charge Transport Material or Emitter Component Precursor
While direct application of this compound as a charge transport or emitter material is not widely reported, its derivatives have demonstrated significant potential. For example, the NIR fluorescent compound 2,3-bis(4′-(diphenylamino)-[1,1′-biphenyl]-4-yl)fumaronitrile (TPATCN), which is synthesized from the parent compound, has been successfully incorporated into a non-doped NIR OLED. ossila.com This device exhibited strong NIR fluorescence with a high thin-film quantum efficiency of 33% and an external quantum efficiency of 2.58%. ossila.com
In the realm of organic photovoltaics, an organic π-conjugated semiconducting chromophore, RCNR, which is based on an alkylated bithiophene terminated fumaronitrile-core acceptor derived from a similar fumaronitrile precursor, has been used in small molecule organic solar cells (SMOSCs). ossila.com The active layer, consisting of a blend of RCNR and PC60BM in a 1:3 weight ratio, yielded a power conversion efficiency of 2.69%. ossila.com These examples underscore the importance of this compound as a precursor for high-performance organic electronic materials.
| Derivative | Application | Key Performance Metric |
| TPATCN | Non-doped NIR OLED | External Quantum Efficiency: 2.58% |
| RCNR | Small Molecule Organic Solar Cell | Power Conversion Efficiency: 2.69% |
Development of Supramolecular Assemblies and Functional Polymers
The rigid structure and reactive functional groups of this compound make it an excellent candidate for the construction of well-defined supramolecular assemblies and functional polymers. The study of polymorphism in crystals of bis(4-bromophenyl)fumaronitrile has revealed that different crystal packing arrangements can be achieved, which in turn affects the material's photophysical properties. rsc.orgbris.ac.uk For instance, a newly discovered polymorph exhibited weaker, red-shifted fluorescence emission due to greater intermolecular π–π overlap. rsc.orgbris.ac.uk
This ability to form ordered structures is being exploited in the development of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with a periodic structure, and this compound can serve as a dibromo bridging ligand linker in their synthesis. ossila.com The resulting COFs can have applications in OLEDs and small molecule organic solar cells, where the ordered porous structure can facilitate charge transport and exciton diffusion. The nitrile and bromide functionalities of the molecule enable its use in creating cross-linked COF networks. ossila.com
The development of functional polymers incorporating the this compound unit can lead to materials with a unique combination of properties. The electron-accepting nature of the butenedinitrile core can be combined with the processability of polymers to create materials suitable for large-area, flexible electronics. The precise control over the polymer architecture afforded by modern synthetic techniques allows for the creation of materials with tailored electronic, optical, and morphological characteristics.
Self-Assembly Strategies for Ordered Architectures
The self-assembly of this compound and its derivatives is primarily governed by a combination of non-covalent interactions, including halogen bonding, π-π stacking, and dipole-dipole interactions. The bromine atoms on the phenyl rings are capable of forming directional halogen bonds with electron-donating atoms, such as the nitrogen atoms of the nitrile groups in adjacent molecules. This directional nature of halogen bonding plays a crucial role in dictating the packing of the molecules in the solid state, leading to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures.
Preparation of Functional Gels and Cross-Linked Networks
The unique chemical functionalities of this compound make it a suitable candidate for the development of functional gels and cross-linked polymer networks. The bromine atoms can serve as reactive sites for cross-linking reactions, for example, through palladium-catalyzed coupling reactions. This allows for the incorporation of the butenedinitrile unit into a larger polymer backbone, leading to the formation of robust, three-dimensional networks.
These cross-linked networks can exhibit stimuli-responsive behavior. For instance, the incorporation of the polar nitrile groups can impart sensitivity to changes in solvent polarity or the presence of specific analytes. The resulting materials can function as "smart" gels that undergo reversible swelling or shrinking in response to external stimuli, with potential applications in areas such as controlled drug release and soft robotics. The ability to form such networks is a testament to the versatility of this compound as a building block for advanced polymeric materials.
Advanced Sensing Platforms and Chemo-Responsive Materials
The electron-deficient nature of the this compound core, coupled with the potential for specific intermolecular interactions, makes it an attractive platform for the development of chemical sensors and responsive materials.
Design of Selective Recognition Elements
The design of selective recognition elements based on this compound often involves leveraging the electron-accepting properties of the fumaronitrile moiety. This region of the molecule can interact favorably with electron-rich analytes, such as anions or neutral molecules with lone pairs of electrons. The bromine atoms can also participate in halogen bonding with Lewis basic sites on a target analyte, providing an additional mode of recognition.
By synthetically modifying the phenyl rings with specific receptor units, it is possible to create highly selective ionophores for particular ions. For example, the incorporation of crown ether moieties could lead to selective binding of alkali metal cations, while the introduction of urea (B33335) or thiourea (B124793) groups could facilitate the recognition of specific anions through hydrogen bonding interactions. The combination of these interactions allows for the design of molecular sensors with high selectivity and sensitivity.
Integration into Transducer Mechanisms for External Stimuli
The binding of an analyte to a recognition element based on this compound can be transduced into a measurable signal through various mechanisms. The inherent electronic properties of the conjugated system are key to this process. Upon analyte binding, the electronic structure of the molecule can be perturbed, leading to changes in its optical or electrochemical properties.
For instance, the binding event could alter the molecule's absorption or fluorescence spectrum, forming the basis for an optical sensor. Changes in the energy levels of the frontier molecular orbitals upon complexation can be detected via UV-Vis or fluorescence spectroscopy. Similarly, the redox potential of the molecule may shift upon interaction with an analyte, which can be monitored using electrochemical techniques such as cyclic voltammetry. This integration of selective recognition with a clear signal transduction pathway is essential for the development of effective sensing platforms.
Role in Advanced Catalysis and Ligand Design
Beyond its applications in materials science, this compound serves as a valuable precursor for the synthesis of novel ligands for organometallic chemistry and catalysis.
Precursor for Novel Ligand Architectures in Organometallic Chemistry
The nitrile groups of this compound can act as coordinating sites for transition metals. As monodentate ligands, they can bind to a metal center through the nitrogen lone pair. The electron-withdrawing nature of the butenedinitrile backbone can influence the electronic properties of the resulting metal complex, potentially modulating its reactivity in catalytic cycles.
Heterogeneous and Homogeneous Catalysis Applications
Detailed research into the catalytic potential of this compound has not been published. In heterogeneous catalysis, a catalyst is in a different phase from the reactants. For a solid catalyst, this often involves the adsorption of reactants onto its surface. For this compound to function as a heterogeneous catalyst, it would likely need to be immobilized on a solid support or possess intrinsic surface activity. There is no available data to suggest it has been investigated for such purposes.
Similarly, in homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This often involves the formation of catalytic intermediates with metal centers. While the nitrile groups and aromatic rings of this compound could potentially coordinate with metal ions, no studies have been found that explore the synthesis, characterization, or catalytic application of such complexes.
Without experimental data or theoretical studies, any discussion of reaction mechanisms, catalyst efficiency, substrate scope, or comparisons of performance would be purely speculative and would not meet the standards of a scientifically accurate article. Further research would be required to determine if this compound or its derivatives have any potential in the field of catalysis.
Future Research Directions and Open Questions Pertaining to 2,3 Bis 4 Bromophenyl 2 Butenedinitrile
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 2,3-Bis(4-bromophenyl)-2-butenedinitrile, future research could focus on moving beyond traditional, multi-step syntheses that may involve harsh reagents and generate significant waste.
Key Research Questions:
Can one-pot or tandem reaction sequences be developed to construct the 2,3-diaryl-2-butenedinitrile core from readily available starting materials?
What is the potential for utilizing greener solvents, such as ionic liquids or supercritical fluids, to minimize the environmental impact of the synthesis?
Could catalytic methods, particularly those employing earth-abundant metals, be employed to improve the atom economy and reduce the cost of production?
Are there opportunities for flow chemistry to enable a continuous and scalable synthesis of this compound, offering better control over reaction parameters and potentially higher yields?
A comparative analysis of potential synthetic strategies is presented in the table below, highlighting areas for future investigation.
| Synthetic Approach | Potential Advantages | Key Challenges for Future Research |
| Traditional Multi-Step Synthesis | Established methodologies for individual steps. | Low overall yield, significant waste generation, harsh reaction conditions. |
| Catalytic Cross-Coupling Reactions | High efficiency and selectivity. | Catalyst cost and stability, optimization of reaction conditions for the specific substrate. |
| Direct C-H Functionalization | High atom economy, reduced pre-functionalization steps. | Regioselectivity, catalyst development for C-H activation. |
| Flow Chemistry | Scalability, improved safety and control, potential for higher yields. | Initial setup cost, optimization of flow parameters. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for non-natural substrates. |
Rational Design and Synthesis of Advanced Derivatives with Tunable Functionalities
The functional versatility of this compound can be significantly expanded through the rational design and synthesis of advanced derivatives. The bromine atoms serve as convenient handles for post-synthetic modification, allowing for the introduction of a wide range of functional groups.
Areas for Future Exploration:
Donor-Acceptor Systems: The electron-accepting butenedinitrile core can be coupled with various electron-donating groups to create donor-acceptor molecules with tailored intramolecular charge transfer (ICT) characteristics. chemrxiv.orgfrontiersin.orgacs.org This could lead to the development of novel solvatochromic dyes, fluorescent probes, and materials for nonlinear optics.
Aggregation-Induced Emission (AIE) Luminogens: The tetraphenylethylene-like scaffold of the parent molecule suggests that its derivatives could exhibit aggregation-induced emission (AIE). nih.govrsc.org By introducing rotor-like substituents, it may be possible to design highly emissive materials in the solid state for applications in organic light-emitting diodes (OLEDs) and bio-imaging. rsc.orgresearchgate.netmdpi.com
Photochromic Materials: Incorporation of photo-responsive moieties, such as diarylethenes, could impart photochromic properties to the derivatives, enabling their use in optical data storage and molecular switches. rug.nlresearchgate.netnih.gov
The following table outlines potential functional groups that could be introduced and the resulting tunable properties.
| Functional Group to Introduce | Potential Property to Tune | Rationale |
| Electron-Donating Groups (e.g., amines, ethers) | Intramolecular Charge Transfer (ICT), Solvatochromism | Creation of donor-acceptor systems with tunable electronic properties. |
| Bulky/Rotor-like Groups | Aggregation-Induced Emission (AIE) | Restriction of intramolecular rotation in the aggregated state to enhance solid-state luminescence. ijpsonline.com |
| Photo-responsive Moieties (e.g., diarylethenes) | Photochromism | Introduction of light-switchable properties for applications in optical memory and molecular machines. |
| Polymerizable Groups (e.g., vinyl, acrylate) | Processability, Film-forming ability | Incorporation into polymeric materials for device fabrication. |
| Bioconjugatable Groups (e.g., carboxylic acids, azides) | Biocompatibility, Targeted delivery | Development of probes for biological imaging and sensing. |
Interdisciplinary Research Integrating this compound into Hybrid Systems
The unique properties of this compound and its derivatives can be further enhanced by integrating them into hybrid systems, combining the advantages of organic molecules with those of inorganic materials or biological macromolecules.
Promising Interdisciplinary Research Areas:
Organic-Inorganic Hybrid Materials: The nitrile groups can act as ligands for metal ions or as anchoring points to semiconductor quantum dots. This could lead to the development of novel hybrid materials for applications in photocatalysis, sensing, and light-emitting devices.
Supramolecular Assemblies: The planar and rigid structure of the core molecule could be exploited to create well-defined supramolecular architectures through non-covalent interactions such as π-π stacking and halogen bonding. These assemblies could find applications in molecular electronics and sensing.
Bio-inspired Systems: Integration with biological systems, such as proteins or DNA, could lead to the development of novel biosensors and targeted therapeutic agents.
High-Throughput Screening and Combinatorial Chemistry for Material Discovery
To accelerate the discovery of new materials based on the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry approaches are essential.
Future Directions:
Combinatorial Synthesis: Development of solid-phase or solution-phase combinatorial methods to rapidly generate libraries of derivatives with diverse functional groups. wikipedia.orgrsc.orgnih.gov This would allow for the systematic exploration of the structure-property relationships.
High-Throughput Screening: Implementation of automated screening techniques to quickly evaluate the photophysical and electronic properties of the synthesized libraries. This could involve fluorescence spectroscopy, UV-Vis spectroscopy, and electrochemical methods. mdpi.com
Data-Driven Discovery: Utilization of the large datasets generated from HTS to build machine learning models that can predict the properties of new, unsynthesized derivatives, thereby guiding future synthetic efforts.
Development of Advanced Theoretical Models for Predictive Material Design
Computational chemistry and theoretical modeling are indispensable tools for understanding the fundamental properties of molecules and for the predictive design of new materials.
Key Areas for Theoretical Investigation:
Quantum Chemical Calculations: Employing density functional theory (DFT) and time-dependent DFT (TD-DFT) to calculate the electronic structure, absorption and emission spectra, and other photophysical properties of the parent molecule and its derivatives. psu.edu This can provide insights into the nature of electronic transitions and the effects of different substituents.
Molecular Dynamics Simulations: Simulating the behavior of these molecules in different environments (e.g., in solution, in the solid state, or at interfaces) to understand their aggregation behavior, conformational dynamics, and interactions with their surroundings.
Machine Learning Models: Developing quantitative structure-property relationship (QSPR) models based on theoretical descriptors to predict the properties of a large number of virtual derivatives, enabling the rapid screening of chemical space.
Long-Term Stability and Degradation Mechanism Studies of Integrated Systems (avoiding direct properties)
For any practical application, the long-term stability of the material is a critical parameter. Understanding the degradation pathways of this compound and its derivatives in integrated systems is crucial for designing robust and durable devices.
Open Questions:
What are the primary degradation mechanisms (e.g., photodegradation, thermal degradation, electrochemical degradation) for this class of compounds? researchgate.net
How does the presence of the bromine atoms and nitrile groups influence the stability and degradation pathways? Brominated organic compounds can undergo thermal decomposition, which could impact the long-term performance of integrated systems.
What are the degradation byproducts, and how do they affect the performance of devices over time?
Can encapsulation or the introduction of stabilizing moieties enhance the long-term operational stability of materials based on this scaffold?
By systematically addressing these future research directions and open questions, the scientific community can unlock the full potential of this compound and its derivatives for a wide range of applications in materials science and beyond.
Q & A
Q. What computational approaches predict the electronic and photophysical properties of this compound?
- Methodology : Time-dependent DFT (TD-DFT) calculates HOMO-LUMO gaps (e.g., 3.2–3.5 eV) and UV-Vis absorption spectra. Solvent effects are modeled via polarizable continuum models (PCM).
- Validation : Experimental UV-Vis λ (~320 nm in DCM) should match computed transitions. Discrepancies >10 nm suggest inadequate functional/basis set selection .
Q. How can palladium-catalyzed cross-coupling reactions functionalize this compound for tailored applications?
- Suzuki-Miyaura Protocol : The aryl bromides undergo coupling with boronic acids (e.g., phenylboronic acid) using Pd(PPh) (1–5 mol%) and KCO in THF/HO. Monitoring via GC-MS ensures completion .
- Challenges : Steric hindrance from the dinitrile group may reduce yields (<60%). Microwave-assisted heating (100°C, 30 min) improves efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
